

Synthesis of Meso-tetrakis(4-aminophenyl)porphyrin: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Meso-tetrakis(4-aminophenyl)porphyrin
Cat. No.:	B1436518

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of **meso-tetrakis(4-aminophenyl)porphyrin** (TAPP), a crucial building block in various fields including materials science, catalysis, and medicine. The synthesis is typically achieved through a reliable two-step process, commencing with the formation of the nitro-substituted precursor, meso-tetrakis(4-nitrophenyl)porphyrin (TNPP), followed by its reduction to the desired amino-substituted porphyrin.

Core Synthesis Overview

The synthesis of TAPP is a well-established procedure that primarily involves two key transformations: the condensation of pyrrole with an appropriate benzaldehyde to form the porphyrin macrocycle, and the subsequent functional group interconversion of nitro groups to amines. The most commonly employed strategies for the initial porphyrin formation are the Adler-Longo and Lindsey methods, each with its own set of reaction conditions and resulting yields.^{[1][2][3]} The subsequent reduction of the nitro-substituted porphyrin is typically accomplished using tin(II) chloride in an acidic medium.^{[4][5]}

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of TAPP and its precursor, TNPP. This allows for a comparative analysis of different synthetic approaches.

Step	Method	Reactants	Solvent	Catalyst/Reducing Agent	Reaction Time	Temperature	Yield (%)	Reference
1.	TNPP Synthesis	Adler-Longo	4-nitrobenzaldehyde, Pyrrole	Propionic Acid	-	30 min	Reflux	~20-24% [2][4]
1.	TNPP Synthesis	Lindsey	4-nitrobenzaldehyde, Pyrrole	Dichloromethane	BF3·Et2O	-	Room Temp.	35-40% [1][2]
2. TAPP Synthesis	Reduction	TNPP	Concentrated HCl	SnCl2·2H2O	30 min	75-80 °C	84-94% [4][6][7]	
Direct Synthesis	Improved Adler	4-aminobenzaldehyde, Pyrrole	Propanoic Acid	Vitamin C	-	Reflux	~20% [8]	

Experimental Protocols

This section provides detailed methodologies for the synthesis of **meso-tetrakis(4-aminophenyl)porphyrin** (TAPP) via the more common two-step approach involving the synthesis and subsequent reduction of meso-tetrakis(4-nitrophenyl)porphyrin (TNPP).

Step 1: Synthesis of meso-tetrakis(4-nitrophenyl)porphyrin (TNPP) via the Adler-Longo

Method

This protocol is adapted from established literature procedures.[\[4\]](#)[\[7\]](#)

Materials:

- 4-Nitrobenzaldehyde
- Pyrrole (freshly distilled)
- Propionic acid
- Acetic anhydride
- Methanol
- Acetone

Procedure:

- In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitrobenzaldehyde (11.3 g, 75 mmol), acetic anhydride (14 mL, 151 mmol), and propionic acid (200 mL).
- Heat the mixture to reflux with stirring.
- To the refluxing solution, add a solution of freshly distilled pyrrole (5.2 mL, 75 mmol) in propionic acid.
- Continue to reflux the reaction mixture for 30 minutes.
- Allow the mixture to cool to room temperature. A dark, tarry solid should form.
- Collect the solid product by filtration.
- Wash the solid extensively with hot water and then with acetone until the filtrate is no longer dark.

- The crude product can be further purified by recrystallization from a suitable solvent such as pyridine to yield meso-tetrakis(4-nitrophenyl)porphyrin.

Step 2: Reduction of TNPP to meso-tetrakis(4-aminophenyl)porphyrin (TAPP)

This protocol is based on the widely used tin(II) chloride reduction method.[\[4\]](#)[\[7\]](#)

Materials:

- meso-tetrakis(4-nitrophenyl)porphyrin (TNPP)
- Concentrated hydrochloric acid (HCl)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ammonium hydroxide (NH_4OH)
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)
- Silica gel for column chromatography

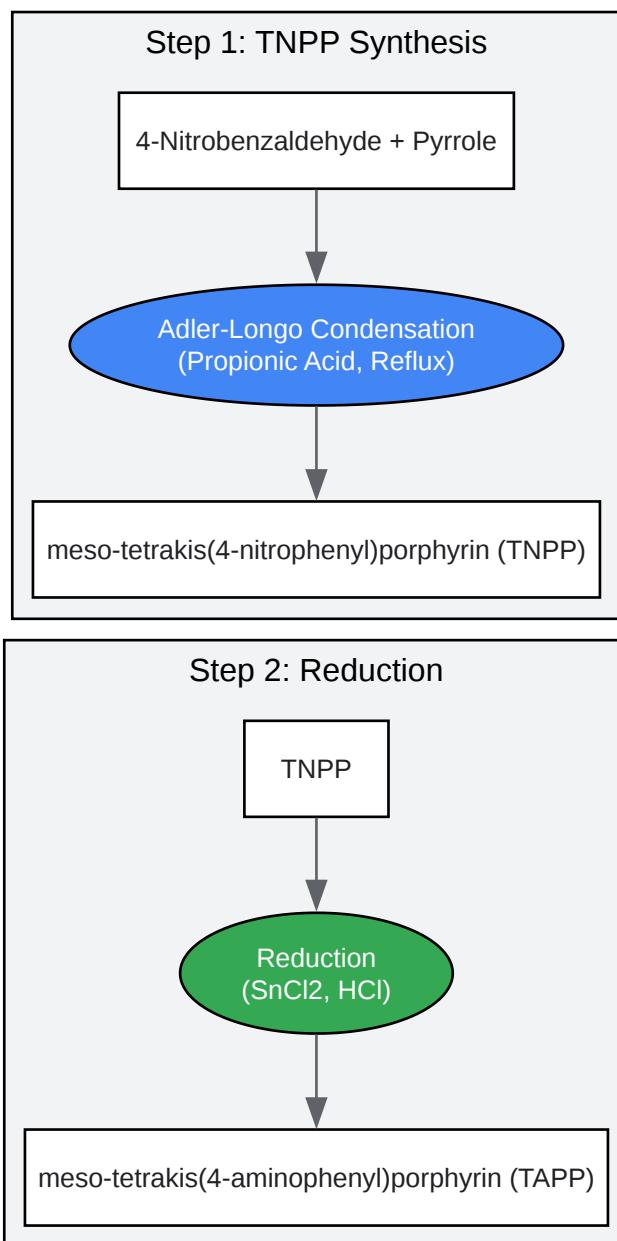
Procedure:

- In a round-bottom flask, dissolve TNPP (12.1 g, 15.23 mmol) in concentrated hydrochloric acid (600 mL) and stir for 30 minutes.
- Add tin(II) chloride dihydrate (51.5 g, 228 mmol) to the solution.
- Heat the reaction mixture to 80 °C for 30 minutes.
- Pour the reaction mixture into 200 mL of water and allow it to cool to room temperature, then let it stand for 24 hours.
- Collect the green precipitate by filtration.

- Dissolve the precipitate in water and neutralize the solution with ammonium hydroxide until the color changes to violet, indicating the formation of the free-base porphyrin.
- Collect the violet precipitate by filtration and wash it with water.
- The crude product is then purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (e.g., 60:1 v/v) to yield pure **meso-tetrakis(4-aminophenyl)porphyrin**.^[7] A yield of 94% has been reported for this step.^[7]

Synthesis Workflow

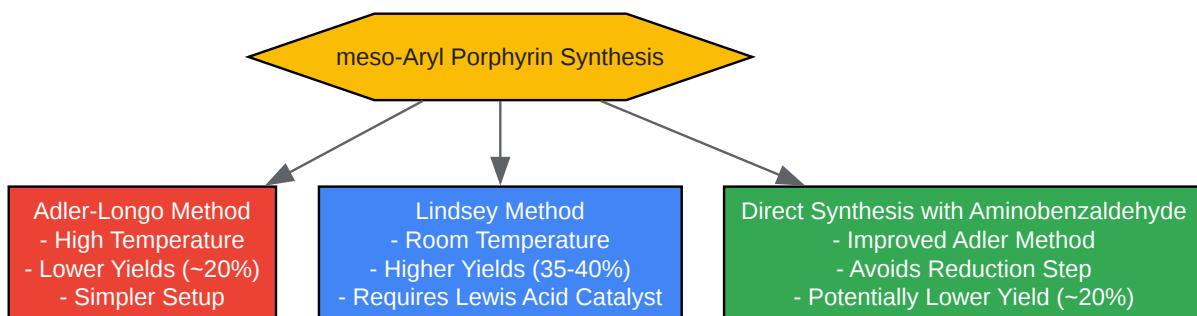
The following diagram illustrates the two-step synthesis of **meso-tetrakis(4-aminophenyl)porphyrin**.

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Caption: Workflow for the synthesis of TAPP.

Logical Relationship of Synthetic Methods

The selection of the synthetic method for the initial porphyrin formation often depends on the desired scale and available laboratory conditions. The following diagram outlines the logical relationship between the common synthetic strategies.



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Caption: Comparison of synthetic methods for meso-aryl porphyrins.

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